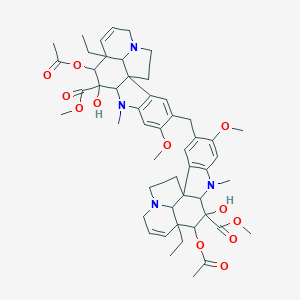

Vindolicine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

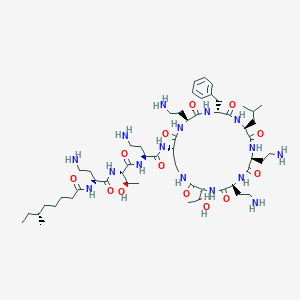

Vindolicine is a natural alkaloid compound that is primarily found in the leaves of the Madagascar periwinkle plant (Catharanthus roseus). This compound has been extensively studied due to its potential use in cancer treatment. The purpose of

Mechanism of Action

Vindolicine works by binding to the beta-tubulin subunit of microtubules, preventing them from polymerizing and forming the mitotic spindle. This results in the disruption of cell division and ultimately leads to the death of cancer cells. Vindolicine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical and Physiological Effects

Vindolicine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Vindolicine has also been shown to have anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of other diseases such as autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of vindolicine is that it has been extensively studied and has a well-established mechanism of action. This makes it a promising candidate for further research and development. However, one of the limitations of vindolicine is that it can be difficult to synthesize in large quantities, which may limit its use in clinical trials and commercial production.

Future Directions

There are many potential future directions for research on vindolicine. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of interest is the development of new formulations and delivery methods to improve the efficacy and safety of vindolicine in cancer treatment. Additionally, there is potential for research on the use of vindolicine in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.

Conclusion

In conclusion, vindolicine is a promising natural alkaloid compound that has potential use in cancer treatment. Its well-established mechanism of action and anti-cancer properties make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, there are many potential future directions for research on vindolicine. Overall, vindolicine represents a promising avenue for the development of new cancer treatments and the treatment of other diseases.

Synthesis Methods

Vindolicine can be synthesized through a variety of methods, including chemical synthesis, semisynthesis, and biosynthesis. The chemical synthesis of vindolicine involves the use of various reagents and solvents to create the compound in a laboratory setting. Semisynthesis involves the modification of natural compounds extracted from the Madagascar periwinkle plant to create vindolicine. Biosynthesis involves the use of genetically modified organisms to produce vindolicine in a more efficient and cost-effective manner.

Scientific Research Applications

Vindolicine has been extensively studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Vindolicine works by inhibiting the formation of microtubules, which are essential for the division and growth of cancer cells. This makes vindolicine a promising candidate for chemotherapy treatment.

properties

CAS RN |

1362-14-7 |

|---|---|

Product Name |

Vindolicine |

Molecular Formula |

C7H3ClF3NO4S |

Molecular Weight |

925.1 g/mol |

IUPAC Name |

methyl 11-acetyloxy-4-[(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl)methyl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C51H64N4O12/c1-11-46-15-13-19-54-21-17-48(38(46)54)32-24-30(36(62-7)26-34(32)52(5)40(48)50(60,44(58)64-9)42(46)66-28(3)56)23-31-25-33-35(27-37(31)63-8)53(6)41-49(33)18-22-55-20-14-16-47(12-2,39(49)55)43(67-29(4)57)51(41,61)45(59)65-10/h13-16,24-27,38-43,60-61H,11-12,17-23H2,1-10H3 |

InChI Key |

GTYHMLPTHUKXMG-UHFFFAOYSA-N |

SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=C(C(=C5)OC)CC6=CC7=C(C=C6OC)N(C8C79CCN1C9C(C=CC1)(C(C8(C(=O)OC)O)OC(=O)C)CC)C)C |

Canonical SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=C(C(=C5)OC)CC6=CC7=C(C=C6OC)N(C8C79CCN1C9C(C=CC1)(C(C8(C(=O)OC)O)OC(=O)C)CC)C)C |

synonyms |

vindolicine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)

![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)

![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)